N-hydroxy-N-(1-phenylethyl)formamide

Description

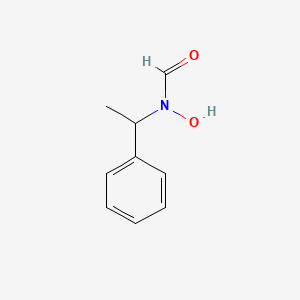

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-(1-phenylethyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJQFQAQAREKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-hydroxy-N-(1-phenylethyl)formamide. The formamide (B127407) functionality introduces a significant feature: restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double-bond character. This phenomenon results in the potential for two distinct planar conformers, the E (trans) and Z (cis) isomers.

At room temperature, the rate of interconversion between these isomers may be fast enough to show a single set of averaged signals in the ¹H and ¹³C NMR spectra. However, by using Variable Temperature (VT) NMR, the sample can be cooled to slow this rotation. nih.gov As the temperature decreases, the signals for the E and Z isomers would broaden, separate (decoalesce), and eventually sharpen into two distinct sets of peaks, allowing for the characterization of each conformer. Further heating above the coalescence temperature would allow for the calculation of the rotational energy barrier (ΔG‡). rsc.orgauremn.org.br Studies on other N-hydroxy amides have shown a strong preference for the trans conformation. nih.gov

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the molecule's connectivity.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs.)

| Atom | Signal Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Formyl H | Singlet | ~8.0 - 8.5 | N/A |

| Formyl C | N/A | N/A | ~160 - 165 |

| N-OH | Broad Singlet | ~9.0 - 10.0 | N/A |

| Methine CH | Quartet | ~5.0 - 5.5 | ~55 - 60 |

| Methyl CH₃ | Doublet | ~1.5 - 1.8 | ~18 - 22 |

| Aromatic CH | Multiplet | ~7.2 - 7.5 | ~125 - 140 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in the molecule. The key vibrational modes expected for this compound are detailed below. The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching absorption, characteristic of the amide group. The O-H stretch from the N-hydroxy group is also a key diagnostic peak, typically appearing as a broad band.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H (N-hydroxy) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| N-O | Stretch | 900 - 950 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight and formula of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₁₁NO₂), the expected monoisotopic mass is 165.0790 g/mol . chemwhat.es

Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺•) at m/z = 165. The subsequent fragmentation would likely proceed through several characteristic pathways, including cleavage of bonds adjacent to the nitrogen atom and the phenyl group. libretexts.orgwhitman.edu Rearrangements involving the hydroxyl hydrogen are also possible in N-hydroxy compounds. cdnsciencepub.com

Table 3: Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Notes |

| 165 | Molecular Ion | [C₉H₁₁NO₂]⁺• | The parent ion. |

| 148 | [M - OH]⁺ | [C₉H₁₀NO]⁺ | Loss of a hydroxyl radical. |

| 120 | [M - CHO₂]⁺ or [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Cleavage of the N-formyl group and rearrangement, or alpha-cleavage with loss of formyl radical. |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Phenylethyl cation fragment. |

| 91 | Tropylium ion | [C₇H₇]⁺ | A common rearrangement fragment from benzylic compounds. |

Stereochemical Analysis and Chiral Recognition

The presence of a stereocenter at the benzylic carbon (the carbon bonded to the phenyl group and the nitrogen) means that this compound exists as a pair of enantiomers, (R) and (S).

The separation and quantification of the (R)- and (S)-enantiomers are achieved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. wvu.edu The separation relies on the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including amides, and would be a primary choice for method development. researchgate.netacs.org The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the two enantiomer peaks. The relative area of each peak allows for the precise determination of the enantiomeric excess (e.e.) of a given sample.

As chiral molecules, the enantiomers of this compound are optically active.

Optical Rotation measures the ability of a chiral compound in solution to rotate the plane of plane-polarized light. While the specific rotation value ([α]) for this compound is not documented, it is a fundamental principle that the (R) and (S) enantiomers will rotate light to an equal degree but in opposite directions. A 50:50 mixture of the two, known as a racemic mixture, will exhibit no optical rotation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The aromatic phenyl group in this compound acts as a chromophore. The CD spectrum would provide information about the stereochemical environment of this chromophore. The (R) and (S) enantiomers are expected to produce mirror-image CD spectra, providing definitive proof of their enantiomeric relationship and allowing for stereochemical assignment based on comparison to related compounds or theoretical calculations.

Conformational Preferences and Dynamics of the Amide Bond

The conformational landscape of this compound is largely dictated by the rotational dynamics around the N-C(O) amide bond and the stereoelectronic influence of the N-hydroxy group.

The rotation around the nitrogen-carbonyl [N-C(O)] bond in amides is a well-studied phenomenon characterized by a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. This restricted rotation often leads to the existence of distinct syn and anti (or cis and trans) conformers that can be observed by techniques like NMR spectroscopy at room temperature. mdpi.com

While no specific experimental value for the rotational barrier of this compound has been reported, data from structurally related N-benzhydrylformamides provide a valuable reference. nih.gov DFT calculations for compounds like N-benzhydrylformamide and its derivatives show that the Gibbs free energy of activation (ΔG‡) for formyl group rotation typically falls within the range of 20–23 kcal/mol. nih.gov It is reasonable to anticipate a similar rotational barrier for this compound. The presence of the hydroxyl group on the nitrogen may slightly alter this barrier, but the fundamental restriction to rotation remains a key feature.

Table 1: Calculated Rotational Barriers for Formyl Group Rotation in Analogous N-Substituted Formamides Note: This data is for analogous compounds and serves to illustrate the expected range for this compound.

| Compound | Method | ΔG‡ (Formyl) (kcal/mol) |

|---|---|---|

| N-methyl-N-benzhydrylformamide (BHFA-NMe) | DFT (M06-2X/6-311+G*) | ~20-23 |

This interactive table is based on data for N-benzhydrylformamides. nih.gov

The N-hydroxy group is a critical substituent that significantly influences the conformational preferences of the amide bond. Studies on peptoids (N-substituted glycines) containing N-hydroxy amides have shown that this group strongly favors a trans conformation with respect to the peptoid backbone. nih.gov This preference is attributed to the electronic and steric properties of the hydroxyl group.

Furthermore, the N-hydroxy group can impact the planarity of the amide bond. While typical amides are predominantly planar to maximize resonance stabilization, the introduction of bulky or electronically demanding substituents on the nitrogen can lead to some degree of pyramidalization at the nitrogen atom. nih.gov In the case of N-hydroxy amides, this pyramidalization can decrease the resonance of the nitrogen lone pair with the carbonyl, which in turn can enhance the basicity and hydrogen-bond accepting capability of the carbonyl oxygen. nih.gov This stereoelectronic effect is crucial for understanding the intermolecular interactions and potential self-assembly of such molecules.

The primary conformational isomers of this compound arise from rotation around the N-C(O) bond, resulting in cis and trans isomers. Based on studies of related N-hydroxy and N-alkyl substituted amides, the trans isomer, where the bulky 1-phenylethyl group is opposite to the carbonyl oxygen, is expected to be significantly more stable than the cis isomer due to reduced steric hindrance. nih.govresearchgate.net In peptoid systems containing N-hydroxy amides, the trans conformation is exclusively favored. nih.govnih.gov

Further conformational complexity is introduced by the rotation around the N-C bond of the phenylethyl group. This leads to various staggered and eclipsed arrangements of the phenyl ring and the methyl group relative to the formamide plane. The most stable conformers will likely be those that minimize steric clashes, such as an anti-periplanar (anti) arrangement where the large phenyl group is positioned as far as possible from the formyl group. aakash.ac.in The gauche conformation, where the phenyl group is at a 60° dihedral angle, would be slightly higher in energy due to steric strain. libretexts.org

Tautomerism and Prototropic Equilibria

N-hydroxy amides possess the potential for prototropic tautomerism, where a proton migrates from one atom to another, leading to constitutional isomers that can exist in equilibrium.

For this compound, two primary tautomeric forms are conceivable in addition to the dominant N-hydroxy amide form. These are the amide oxime (also referred to as an imidic acid) and the iminohydroxylamine forms. researchgate.net This type of tautomerism is analogous to the well-known keto-enol tautomerism.

N-Hydroxy Amide Form: The standard and typically most stable structure.

Amide Oxime Form (Z/E isomers): Results from the migration of the formyl hydrogen to the carbonyl oxygen, creating a C=N double bond and a hydroxyl group on the carbon. This form is structurally an oxime.

Iminohydroxylamine Form: Arises from the migration of the hydroxyl proton to the carbonyl oxygen.

Theoretical studies on the closely related N-hydroxy amidines have provided significant insight into the relative stabilities and interconversion barriers of these tautomers. researchgate.netnih.gov

Experimental investigation of tautomeric equilibria often involves spectroscopic methods like NMR and IR, which can detect the presence of different isomers in solution. researchgate.net However, if one tautomer is overwhelmingly dominant, detecting minor forms can be challenging.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for probing these equilibria. researchgate.net Studies on N-hydroxy amidines have shown that the amide oxime tautomer is consistently more stable than the iminohydroxylamine form. researchgate.netnih.gov The energy difference between these two tautomers is calculated to be in the range of 4-10 kcal/mol. researchgate.netnih.gov Crucially, the energy barrier for the interconversion between these tautomers is very high, calculated to be between 33 and 71 kcal/mol. researchgate.netnih.gov This high barrier suggests that, at room temperature, the tautomers would not readily interconvert, and the thermodynamically most stable form—the N-hydroxy amide—would be overwhelmingly predominant.

Table 2: Calculated Thermodynamic and Kinetic Data for Tautomerism in Analogous N-Hydroxy Amidines Note: This data is for N-hydroxy amidines and is used to illustrate the principles of tautomerism expected for this compound.

| Parameter | Tautomer System | Calculated Value (kcal/mol) |

|---|---|---|

| Energy Difference (ΔE) | Amide Oxime vs. Iminohydroxylamine | 4 - 10 |

| Interconversion Barrier | Simple Tautomerism | 33 - 71 |

This interactive table is based on data from theoretical studies on N-hydroxy amidines. researchgate.netnih.gov

The presence of a solvent, particularly one capable of hydrogen bonding like water, can significantly lower the activation barrier for proton transfer through a solvent-assisted mechanism. researchgate.net Even with this assistance, the inherent stability of the N-hydroxy amide form makes it the expected dominant species for this compound under typical conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electronic environment of N-hydroxy-N-(1-phenylethyl)formamide.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional structure (optimized geometry). These calculations would also yield important energetic information, including the molecule's total energy, heat of formation, and vibrational frequencies.

Ab Initio Methods for High-Accuracy Predictions

For more precise energetic and structural predictions, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods are capable of providing higher accuracy, which is crucial for benchmarking the results from other computational approaches and for obtaining definitive theoretical data on the molecule's properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis would be a critical tool for elucidating the intramolecular bonding and electronic interactions within this compound. This analysis would provide a detailed picture of charge distribution on individual atoms, the nature of chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization and hyperconjugative interactions. Such insights are vital for understanding the molecule's stability and reactivity.

HOMO-LUMO Analysis for Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. For this compound, this analysis would identify the most likely sites for electrophilic and nucleophilic attack.

Conformational Analysis through Computational Methods

The presence of rotatable bonds in this compound suggests the existence of multiple conformational isomers.

Potential Energy Surface Scans for Conformational Isomers

To explore the conformational landscape of this compound, potential energy surface (PES) scans would be performed. This involves systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy at each step. The resulting energy profile would reveal the various stable conformers (local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Molecular Dynamics Simulations for Time-Dependent Conformational Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. Such simulations would be invaluable for understanding how the molecule behaves over time, including the flexibility of the phenylethyl group, the potential for intramolecular hydrogen bonding involving the N-hydroxy group, and how the molecule's conformation changes in the presence of a solvent.

Thermochemical and Kinetic Investigations

Calculation of Gibbs Free Energies, Enthalpies, and Entropies of Formation and Reaction

There is no published data on the calculated Gibbs free energies, enthalpies, or entropies of formation for this compound. These fundamental thermodynamic quantities have not been computationally determined or reported in the literature.

Transition State Theory for Reaction Rate Constant Predictions (e.g., Tautomerization, Bond Rotation)

No studies applying transition state theory to predict reaction rate constants for processes like tautomerization or bond rotation in this compound are available. The energy barriers associated with the rotation around the N-C bond or potential proton transfer have not been computationally investigated.

Solvation Models and Their Impact on Molecular Properties and Reactivity

The influence of different solvents on the properties and reactivity of this compound has not been explored through computational solvation models. While it is known that solvents can significantly impact conformational stability and reaction pathways, nih.gov specific data for this compound is lacking.

Vibrational and Spectroscopic Property Simulations

Prediction of Infrared and Raman Spectra

There are no published predicted infrared (IR) or Raman spectra for this compound based on computational simulations. While general methods for predicting such spectra exist, nih.gov they have not been applied to this specific molecule. Therefore, no data tables of predicted vibrational frequencies and their corresponding assignments can be provided.

Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts serves as a powerful tool in the structural elucidation of molecules, providing insights that complement experimental data. For a molecule such as this compound, with its inherent flexibility and potential for various conformations, computational chemistry offers a method to predict and understand its spectral characteristics. The process generally involves quantum mechanical calculations, most prominently using Density Functional Theory (DFT), to determine the nuclear shielding tensors, from which the chemical shifts are derived.

The accurate prediction of ¹H and ¹³C NMR chemical shifts for this compound is predicated on a multi-step computational approach. The initial and most critical step is a thorough conformational analysis to identify the low-energy structures of the molecule. Due to the rotational freedom around the N-C(O), N-C(phenylethyl), and C-C bonds, multiple conformers can exist. These stable conformers are typically identified through geometry optimization calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d).

Once the ensemble of low-energy conformers is established, the NMR shielding constants for each are calculated. A widely used and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method. This calculation is generally performed at a higher level of theory to improve accuracy; for instance, using the mPW1PW91 functional with a larger basis set like 6-311+G(2d,p) is a common practice. escholarship.org To mimic the solution-phase conditions under which experimental NMR spectra are typically recorded, solvent effects are often incorporated into the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

The final predicted chemical shifts are not those of a single conformer but are rather a Boltzmann-averaged value of the chemical shifts of all significant low-energy conformers. This averaging is crucial as it accounts for the dynamic nature of the molecule in solution. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference standard, typically Tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_calc. The shielding constant of the reference (σ_ref) is calculated at the same level of theory.

While specific, peer-reviewed computational studies on this compound are not readily found in the literature, the methodology described is a standard and robust approach for predicting the NMR spectra of flexible organic molecules. nih.gov The resulting theoretical data can be invaluable for assigning experimental signals, distinguishing between possible isomers, and gaining a deeper understanding of the molecule's conformational preferences in solution.

Illustrative Calculated ¹H NMR Chemical Shifts

The following table presents hypothetical ¹H NMR chemical shift values for this compound, calculated using the described DFT-GIAO methodology. These values are illustrative and represent a plausible outcome of such a computational study.

| Proton | Calculated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 9.85 | br s | - |

| CHO | 8.20 | s | - |

| Ar-H (ortho) | 7.40 | d | 7.5 |

| Ar-H (meta) | 7.35 | t | 7.5 |

| Ar-H (para) | 7.30 | t | 7.5 |

| CH(Ph) | 5.50 | q | 7.0 |

| CH3 | 1.60 | d | 7.0 |

Illustrative Calculated ¹³C NMR Chemical Shifts

This table provides hypothetical ¹³C NMR chemical shift values for this compound, derived from a representative computational chemistry approach. As with the proton data, these values are for illustrative purposes.

| Carbon | Calculated Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.5 |

| Ar-C (ipso) | 140.0 |

| Ar-C (ortho) | 128.8 |

| Ar-C (meta) | 128.5 |

| Ar-C (para) | 127.0 |

| CH(Ph) | 59.0 |

| CH3 | 18.0 |

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the N-Hydroxy Functionality

The N-hydroxy group is a critical site for various chemical transformations, including redox reactions and processes involving nucleophilic or electrophilic attack at the N-oxygen atom. It can also participate in intramolecular cyclization reactions.

The N-hydroxy group in N-hydroxy-N-(1-phenylethyl)formamide can undergo both oxidation and reduction, highlighting its versatile redox chemistry.

Oxidation: The nitrogen-oxygen bond is susceptible to oxidation by various reagents. The oxidation of N,N-disubstituted hydroxylamines is a common method for the synthesis of nitrones. chimia.ch In the case of this compound, oxidation would likely lead to the formation of a nitrone intermediate. This transformation is significant as nitrones are valuable synthetic intermediates. Furthermore, N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are known to act as catalysts in free-radical aerobic oxidation reactions. researchgate.net This suggests that the N-hydroxy group in the target molecule could potentially mediate oxidative processes.

Reduction: The N-hydroxy group can be reduced to the corresponding amide. Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing amides to amines. harvard.edu However, milder reducing conditions would be necessary to selectively reduce the N-hydroxy group without affecting the formamide (B127407) carbonyl. Catalytic hydrogenation could be a potential method for such a selective transformation. For instance, various natural products containing N-hydroxy- and N-alkoxyindole cores have been synthesized, which sometimes involves the reduction of a nitro group to a hydroxylamine (B1172632). nih.gov

Table 1: Plausible Redox Reactions of the N-Hydroxy Group

| Reaction Type | Reagent/Condition | Plausible Product |

| Oxidation | Mild oxidizing agents (e.g., MnO₂) | Nitrone intermediate |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | N-(1-phenylethyl)formamide |

The oxygen atom of the N-hydroxy group possesses lone pairs of electrons, rendering it nucleophilic. Conversely, under certain conditions, the nitrogen-oxygen bond can be polarized, making the nitrogen and oxygen atoms susceptible to electrophilic and nucleophilic attack, respectively.

Nucleophilic Reactivity: The oxygen atom can act as a nucleophile, participating in reactions such as alkylation or acylation. For example, N-hydroxyindoles can be methylated using reagents like methyl iodide. nih.gov This suggests that the oxygen of the N-hydroxy group in this compound could react with electrophiles.

Electrophilic Reactivity: Hydroxylamine-derived reagents have been developed to act as electrophilic aminating agents. nih.gov In these systems, the nitrogen atom is rendered electrophilic. This suggests that the N-O bond in this compound could be activated to make the nitrogen atom an electrophilic center, which could then react with various nucleophiles.

The N-hydroxy functionality can participate in intramolecular cyclization reactions to form heterocyclic structures. While direct evidence for this compound is limited, analogous reactions have been reported. For example, N-hydroxy- and N-alkoxyindoles can be prepared via base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates, which involves an N-hydroxy intermediate. nih.gov

The formation of 1-hydroxyimidazoles from N-hydroxyformamide derivatives is a plausible transformation, although not directly documented for this specific substrate. The synthesis of N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides has been reported, which are precursors to various heterocyclic systems. scispace.com The general principle of intramolecular condensation between the N-hydroxy group and an activated carbon center could lead to the formation of a five-membered ring, characteristic of an imidazole (B134444) structure.

Reactivity of the Formamide Moiety

The formamide group exhibits reactivity characteristic of amides, including hydrolysis and reactions at the electrophilic formyl carbon.

Similar to other amides, the formamide moiety of this compound can be hydrolyzed to the corresponding carboxylic acid (formic acid) and the hydroxylamine derivative under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of N-hydroxy-1-phenylethylamine leads to the formation of formic acid. studyraid.com

Basic Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxy-1-phenylethylamide anion as the leaving group to yield formic acid. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid.

Table 2: Products of Formamide Hydrolysis

| Condition | Products |

| Acidic (e.g., H₃O⁺, heat) | Formic acid and N-hydroxy-1-phenylethylammonium salt |

| Basic (e.g., NaOH, heat) | Sodium formate (B1220265) and N-hydroxy-1-phenylethylamine |

The formyl carbon of the formamide group is an electrophilic center and can undergo condensation and substitution reactions with various nucleophiles.

Condensation Reactions: Formylation is a chemical process where a formyl group is added to a compound. wikipedia.org In the context of this compound, the formyl group itself can react with strong nucleophiles. While amides are generally less reactive than other carboxylic acid derivatives, reactions at the carbonyl carbon are possible. For instance, the reduction of amides with strong reducing agents like LiAlH₄ proceeds via nucleophilic attack of a hydride ion at the carbonyl carbon. harvard.edu

Substitution Reactions: Nucleophilic substitution at the formyl carbon would involve the displacement of the N-hydroxy-N-(1-phenylethyl)amino group. However, this is generally a poor leaving group, making such direct substitutions challenging without prior activation of the carbonyl group. Activation of the amide carbonyl can render it more susceptible to nucleophilic attack. organic-chemistry.org For example, treatment with a dehydrating agent could form a Vilsmeier-like intermediate, which is much more reactive towards nucleophiles. The removal of formyl groups from N-formyl peptides can be achieved using hydrazine (B178648) at a specific pH range, indicating that the formyl group can be cleaved under certain nucleophilic conditions. google.com

Role as a Leaving Group or Activating Moiety

The N-hydroxyformamide functionality introduces unique reactivity to the molecule, although specific studies on this compound are not extensively documented. Generally, N-hydroxy groups, particularly in amide structures, are considered structural alerts in medicinal chemistry due to their potential for metabolic activation into reactive species. nih.gov

The presence of the N-O single bond can render the molecule susceptible to transformations where the N-hydroxy moiety acts as a precursor to a leaving group or an activating group. nih.gov For instance, under certain biological or chemical conditions, N-hydroxy amides can be converted into more reactive esters (e.g., O-sulfate esters). These esters can then ionize to generate highly electrophilic nitrenium ions. nih.gov Such intermediates are highly reactive and can participate in various nucleophilic substitution reactions.

While amides are typically stable and their nitrogen substituents are poor leaving groups in standard SN2 reactions, the N-hydroxy group alters this characteristic. wikipedia.orgnih.gov Activation, for example through protonation or Lewis acid coordination to one of the oxygen atoms, can convert the hydroxyl or formyl group into a better leaving group, facilitating cleavage of the C-N or N-O bond. wikipedia.orgnih.gov The stability of the potential leaving group is a critical factor; for instance, protonation of the hydroxyl group would allow for the departure of water, a stable molecule and thus a good leaving group. masterorganicchemistry.comyoutube.com

Table 1: Potential Reactive Intermediates from N-hydroxyformamide Moiety

| Precursor Moiety | Activating Step | Reactive Intermediate | Potential Subsequent Reaction |

|---|---|---|---|

| N-OH | O-Sulfation / O-Acetylation | O-Ester derivative | Ionization to Nitrenium Ion (R-N+-CHO) |

It is important to note that these pathways are based on the general reactivity of N-hydroxy compounds and related functional groups, as direct experimental studies on this compound as a leaving group or activating moiety are limited in the available scientific literature.

Transformations at the 1-Phenylethyl Side Chain

The 1-phenylethyl side chain offers several sites for chemical transformation: the aromatic ring, the benzylic position, and the chiral center.

Aromatic Substitution Reactions

The phenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The substituent already present on the ring—in this case, the -CH(CH3)NH(OH)CHO group—governs the rate and regioselectivity of the substitution.

| Net Effect | Ortho and para intermediates are most stabilized | Ortho, Para | Deactivating, Ortho-, Para-directing |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edulibretexts.org For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products, with the reaction proceeding slower than for benzene.

Reactions at the Benzylic Position

The carbon atom attached directly to the phenyl ring (the benzylic position) is particularly reactive due to the resonance stabilization of intermediates such as benzylic radicals, carbocations, or carbanions. chemistrysteps.comyoutube.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in acidic conditions, can oxidize alkylbenzenes. chemistrysteps.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. The alkyl side chain is oxidized down to a carboxylic acid group (-COOH). In the case of this compound, such harsh oxidative conditions would likely also affect the N-hydroxyformamide moiety, but the benzylic carbon is a primary site of reactivity.

Benzylic Halogenation: Free-radical halogenation can occur selectively at the benzylic position under appropriate conditions, typically using N-bromosuccinimide (NBS) with a radical initiator (like light or peroxide). chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the aromatic ring. This method allows for the introduction of a halogen at the benzylic carbon, which can then serve as a leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com

Stereospecific Transformations at the Chiral Center

The 1-phenylethyl group contains a chiral center at the benzylic carbon. When the starting material is enantiomerically pure, this stereocenter can influence the stereochemical outcome of reactions occurring elsewhere in the molecule, a principle widely used in asymmetric synthesis. The (R)- or (S)-1-phenylethylamine (α-PEA) is a well-known chiral auxiliary. nih.govnih.govdntb.gov.ua

In the context of this compound, the existing stereocenter can direct the approach of reagents to other parts of the molecule, leading to the preferential formation of one diastereomer over another. For example, if a reaction creates a new stereocenter, the chiral 1-phenylethyl group can create a diastereomeric preference in the transition state, resulting in a diastereoselective transformation. researchgate.net This strategy is fundamental in the synthesis of chiral compounds, where α-PEA is temporarily incorporated to guide the stereochemistry of a key step, and is later removed. nih.govresearchgate.net

Mechanistic Studies of Formamide-Forming Reactions

The formamide group in the target molecule is a key structural feature. Its formation, often from the corresponding amine, can be achieved through various methods. The Leuckart reaction provides a direct route to N-formylated amines from carbonyl compounds.

Detailed Reaction Pathways of Leuckart-Type Reactions

The Leuckart reaction is a reductive amination process that converts aldehydes or ketones into amines using ammonium (B1175870) formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures. wikipedia.orgscispace.com The reaction can be used to synthesize 1-phenylethylamine (B125046) from acetophenone, which can then be formylated to yield N-(1-phenylethyl)formamide. erowid.org

The mechanism of the Leuckart reaction can proceed through slightly different pathways depending on the specific reagents used (ammonium formate vs. formamide). wikipedia.org

Mechanism with Ammonium Formate:

Iminium Ion Formation: Ammonium formate exists in equilibrium with ammonia (B1221849) and formic acid. Ammonia performs a nucleophilic attack on the carbonyl carbon of the ketone (e.g., acetophenone). Subsequent dehydration leads to the formation of an iminium ion. wikipedia.org

Reduction by Formate: The formate ion, acting as a hydride donor, attacks the iminium ion. A hydride shift from the formate to the iminium carbon occurs, reducing the C=N bond to a C-N single bond and releasing carbon dioxide. This step forms the primary amine. wikipedia.org

Formylation (if excess formic acid is present): The newly formed amine can react with formic acid to produce the corresponding N-formyl derivative, N-(1-phenylethyl)formamide.

Mechanism with Formamide:

Initial Adduct Formation: Formamide acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an α-amino alcohol derivative. wikipedia.org

Dehydration and N-formyl Imine Formation: This intermediate dehydrates to form an N-formyl imine.

Reduction: The reduction step is thought to involve formic acid, which can be generated in situ from the hydrolysis of formamide (catalyzed by trace water) or added to the reaction. scispace.comufl.edu The formate ion then reduces the N-formyl imine via hydride transfer to yield the final N-formyl product directly. erowid.orgntnu.no

The reaction conditions, such as temperature and the presence of water, can significantly influence the reaction pathway and the yield of the product. scispace.comufl.edu

Investigations of Intermediates and Transition States

The study of reaction mechanisms is fundamental to understanding the chemical reactivity of a compound. For this compound, a detailed investigation of the intermediates and transition states that govern its transformations is crucial for predicting its behavior under various conditions. In the absence of direct experimental or computational studies on this specific molecule, a theoretical examination based on the known reactivity of related N-hydroxyamides and formamides can provide valuable insights into plausible reaction pathways.

Plausible Intermediates in Thermal Decomposition

Based on theoretical studies of formamide decomposition, several potential intermediates can be postulated for this compound. nih.gov Under thermal conditions, the molecule could undergo transformations such as dehydration or decarbonylation.

One proposed pathway involves the formation of a carbene isomer as a crucial, albeit transient, intermediate. nih.govresearchgate.net For this compound, this could involve intramolecular hydrogen transfer, leading to a highly reactive species that subsequently breaks down into smaller molecules. Another possibility is the formation of a formimidic acid-like intermediate through tautomerization, which could then undergo a rate-limiting dehydration step. nih.gov

Intermediates in Hydrolysis

The hydrolysis of formamides has been the subject of extensive computational analysis, providing a framework for understanding how this compound might behave in aqueous environments. nih.govnih.govacs.org Neutral hydrolysis is thought to proceed through a multi-step mechanism involving the formation of a diol intermediate. nih.gov This tetrahedral intermediate is formed by the hydration of the carbonyl group, a process that can be facilitated by water molecules acting as catalysts. nih.gov

Transition State Analysis

The conversion between reactants, intermediates, and products proceeds through transition states, which represent the highest energy point along the reaction coordinate. Computational studies on formamide hydrolysis have characterized the transition structures for key steps. For instance, the initial hydration of the carbonyl group involves a transition state where two water molecules play an active role in the bond-forming and bond-breaking processes. nih.gov

Similarly, theoretical investigations into the decomposition of N-substituted diacetamides suggest that thermal decomposition can proceed through a six-membered cyclic transition state, involving the abstraction of an α-hydrogen. mdpi.com While structurally different, this provides a basis for considering similar cyclic transition states in potential intramolecular rearrangements or elimination reactions of this compound.

The energy barriers associated with these transition states dictate the feasibility and rate of a given reaction pathway. For formamide itself, the energy barriers for processes like decarboxylation, dehydrogenation, and dehydration have been calculated to be in a similar range, suggesting competitive reaction channels. nih.gov The presence of the N-hydroxy and N-(1-phenylethyl) substituents would undoubtedly alter these energy landscapes, but the fundamental types of transition states may share common features.

The following table summarizes the key proposed intermediates and transition states for the potential reactions of this compound, based on analogies with simpler, well-studied systems.

| Reaction Type | Proposed Intermediate(s) | Proposed Transition State Characteristics |

| Thermal Decomposition | Carbene Isomer, Formimidic Acid Tautomer | Intramolecular H-transfer, Six-membered cyclic structures |

| Hydrolysis | Tetrahedral Diol, Zwitterionic Species | Water-assisted proton transfer, Multi-molecular complexes |

It is important to emphasize that the intermediates and transition states discussed here are theoretical constructs based on related chemical systems. Definitive characterization for this compound would necessitate dedicated computational and experimental studies.

Advanced Analytical Techniques and Separation Science

Chromatographic Separations for Purity and Isomer Resolution

Chromatography is the cornerstone for the separation and purification of N-hydroxy-N-(1-phenylethyl)formamide. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools, each with specific advantages depending on the analytical goal.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly suitable and widely used method for the analysis of N-aryl hydroxamic acids like this compound. The development of a robust HPLC method focuses on optimizing the separation of the main compound from potential impurities, starting materials, and degradation products.

The presence of the phenyl ring in the molecule provides a strong chromophore, making UV detection a straightforward and effective choice. Method development typically involves the systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is a common first choice for the stationary phase due to its versatility in separating moderately polar organic compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of acid, like formic or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the weakly acidic N-hydroxy group.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution of aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid ensures consistent ionization state and improves peak symmetry. |

| Gradient | 30% B to 95% B over 20 min | Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency and reasonable run times. |

| Detection | UV at 254 nm | The phenyl group provides strong absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography is a high-resolution separation technique primarily suited for thermally stable and volatile compounds. While many N-formyl compounds can be analyzed directly by GC, the presence of the polar N-hydroxy group in this compound significantly increases its boiling point and reduces its thermal stability, making direct GC analysis challenging.

To overcome these limitations, a derivatization step is typically required to convert the polar N-hydroxy group into a less polar, more volatile, and more thermally stable functional group. Silylation is the most common derivatization approach for hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the -OH group to a trimethylsilyl (B98337) ether (-OSi(CH₃)₃). This process significantly enhances the compound's suitability for GC analysis. nih.gov Following derivatization, the compound can be effectively separated and detected, often using a mass spectrometer (GC-MS) for definitive identification. conferenceworld.in

Table 2: Potential Gas Chromatography Method Parameters (Post-Derivatization)

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | BSTFA at 70°C for 30 min | Silylation of the N-hydroxy group to increase volatility and thermal stability. nih.gov |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | Temperature gradient to elute the derivatized analyte and any impurities. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information, while FID offers robust quantification. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this can be employed to increase detection sensitivity or to enable the resolution of its enantiomers.

While the inherent phenyl chromophore allows for UV detection, achieving very low detection limits may require derivatization with a fluorogenic reagent. This involves reacting the N-hydroxy group with a molecule that introduces a highly fluorescent tag. Fluorescence detection can offer sensitivity that is orders of magnitude greater than UV absorbance. sdiarticle4.com

Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) can react with the hydroxyl group under basic conditions to form a highly fluorescent sulfonamide derivative. sdiarticle4.com This pre-column derivatization allows for the quantification of trace amounts of the analyte using an HPLC system equipped with a fluorescence detector.

Table 3: Common Fluorogenic Derivatization Reagents for Hydroxyl Groups

| Reagent | Reactive Group | Detection | Key Features |

|---|---|---|---|

| Dansyl Chloride | Hydroxyl, Amine | Fluorescence | Forms highly fluorescent, stable derivatives. sdiarticle4.com |

| Fluorescamine | Primary Amine | Fluorescence | Reacts rapidly; reagent itself is non-fluorescent. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Hydroxyl, Amine | Fluorescence | Provides high quantum yield and stable derivatives. nih.gov |

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers) due to the stereocenter on the phenylethyl group. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. While direct separation on a chiral stationary phase (CSP) in HPLC is possible, an alternative "indirect" approach involves derivatization with a chiral derivatizing agent (CDA).

In this method, the racemic mixture of the analyte is reacted with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral (achiral) chromatography, such as on a C18 HPLC column. researchgate.net The CDA must contain a functional group that reacts selectively with the N-hydroxy group of the analyte. For example, chiral isocyanates or acid chlorides are effective for this purpose.

Table 4: Representative Chiral Derivatizing Agents (CDAs) for Hydroxyl Groups

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Moiety | Resulting Linkage |

|---|---|---|---|

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Isocyanate | Carbamate |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's Acid Chloride) | Acid Chloride | Ester |

| (1S)-(-)-Camphanic chloride | Acid Chloride | Ester |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | Thiocarbamate |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide an unparalleled level of analytical detail. chromatographytoday.comasiapharmaceutics.info They are indispensable for the definitive identification of this compound and the characterization of unknown impurities.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful. LC-MS provides not only the retention time of the analyte but also its molecular weight, confirming its identity. rsisinternational.org Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, yielding structural information that serves as a highly specific fingerprint for the compound. nih.gov This is invaluable for impurity profiling and metabolite identification studies.

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. rsisinternational.org After the necessary derivatization to increase volatility, GC-MS can provide high-resolution separation and generate electron ionization (EI) mass spectra. These spectra, characterized by extensive and reproducible fragmentation patterns, can be compared against spectral libraries for confident compound identification. nih.gov

Table 5: Application of Hyphenated Techniques for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS | Purity analysis, quantification, impurity identification. | Retention time, molecular weight, molecular formula (with high-res MS). rsisinternational.org |

| LC-MS/MS | Structural confirmation, metabolite analysis, trace quantification. | Fragmentation patterns for definitive structural elucidation. nih.gov |

| GC-MS | Analysis of volatile impurities, purity assessment after derivatization. | High-resolution separation, library-matchable mass spectra for identification. conferenceworld.in |

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Protocols

The synthesis of N-aryl hydroxamic acids, the class to which N-hydroxy-N-(1-phenylethyl)formamide belongs, has traditionally relied on the coupling of carboxylic acids or their activated derivatives with hydroxylamines. While effective, these methods can sometimes require harsh conditions or multiple steps. Future research will likely focus on more sustainable and efficient protocols.

One promising approach is the use of mechanochemistry, which avoids bulk solvents and can significantly reduce reaction times. For instance, robust mechanochemical C-N cross-coupling reactions have been developed for synthesizing N-aryl amides from O-protected hydroxamic acids and aryl boronic acids using a copper mediator. researchgate.net Adapting such solvent-free methods could provide a high-yielding and environmentally friendly route to this compound.

Additionally, one-pot procedures using modern coupling reagents continue to be an area of active development. The use of activating agents like cyanuric chloride to facilitate the reaction between a carboxylic acid and hydroxylamine (B1172632) in a single flask offers high efficiency and is applicable to enantiopure starting materials. nih.gov The application of microwave irradiation has also been shown to accelerate the synthesis of complex hydroxamic acids, a technique that could be optimized for the formylation of N-(1-phenylethyl)hydroxylamine. nih.gov

| Synthetic Method | Key Reagents/Conditions | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Mechanochemical C-N Coupling | Aryl boronic acid, O-pivaloyl hydroxamic acid, Copper mediator, Ball milling | Solvent-free, rapid (minutes), scalable, high yields (>90%) | researchgate.net |

| One-Pot Coupling with Activating Agent | Formic acid, Cyanuric Chloride (CC), Hydroxylamine | Mild conditions, high efficiency, suitable for chiral molecules | nih.gov |

| Microwave-Assisted Synthesis | Ester precursor, Hydroxylamine, Microwave irradiation | Reduced reaction times, improved yields for complex structures | nih.gov |

| Catalytic N-Formylation | Amine, Glycerol derivatives (carbonyl source), Cu/Zr catalyst | Use of sustainable carbonyl sources, radical-relay mechanism | rsc.org |

Exploration of Unprecedented Reactivity of the N-Hydroxy Formamide (B127407) Scaffold

The N-hydroxy amide group possesses unique structural and electronic properties that can lead to novel reactivity and supramolecular chemistry. Research on peptoids (N-substituted glycines) containing N-hydroxy amide side chains has revealed that this functional group strongly favors a trans-amide bond conformation. nih.gov This conformational control is significant because the properties of many molecules are dictated by the geometry around their amide bonds. Investigating the cis/trans isomerization barrier of the formamide group in this compound could provide fundamental insights into its conformational dynamics.

Furthermore, the N-hydroxy group is a potent hydrogen bond donor. In the solid state, N-hydroxy peptoids have been observed to form unique, sheet-like structures held together by intermolecular hydrogen bonds between the N-hydroxy moieties. nih.gov This capacity for self-assembly suggests that this compound could be a building block for novel supramolecular polymers or organogels. Future studies could explore its crystallization patterns and its ability to co-assemble with other molecules to form functional materials. The development of new reagents based on "anomeric amides," which feature a pyramidalized nitrogen atom, highlights how stored energy in amide structures can be harnessed for powerful chemical transformations, suggesting that the reactivity of the N-hydroxy formamide scaffold is not yet fully explored. chemrxiv.org

Advancements in Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. For a molecule like this compound, DFT calculations can provide critical insights that guide experimental work.

Recent studies on related molecules demonstrate the power of this approach. For example, a comprehensive computational analysis was used to map the Pd-catalyzed formation pathway of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirming the catalyst's role in stabilizing intermediates and lowering activation barriers. mdpi.com A similar DFT study on this compound could be used to model potential synthetic routes, predict reaction energetics, and identify potential byproducts.

Furthermore, DFT is highly effective for predicting spectroscopic properties. Calculations of NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) can be correlated with experimental data to confirm the molecule's structure and understand its electronic environment. nih.govmdpi.com Such studies can reveal subtle effects, like the influence of intramolecular hydrogen bonding on the charge distribution and spectroscopic signatures of the molecule.

| Computational Method | Predicted Properties/Insights | Potential Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) Geometry Optimization | Stable conformers, bond lengths/angles, rotational barriers | Understanding molecular shape and flexibility |

| DFT with Solvent Models (e.g., PCM) | NMR chemical shifts (¹H, ¹³C), IR frequencies | Aiding in structural elucidation and spectral assignment |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, hydrogen bond analysis | Revealing electronic structure and non-covalent interactions |

| Transition State Searching | Reaction pathways, activation energies, kinetic predictions | Guiding the design of new synthetic routes and reactivity studies |

Integration with Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

One major application is in molecular property prediction. ML models, particularly graph neural networks, can be trained on large datasets to predict physicochemical properties like pKa, solubility, and reactivity with high accuracy. gu.se Such models could rapidly screen virtual libraries of this compound analogues to identify candidates with desired characteristics without the need for initial synthesis and testing. chemrxiv.org

Q & A

Q. What are the established synthetic routes for N-hydroxy-N-(1-phenylethyl)formamide, and how can reaction yields be optimized?

Methodological Answer: The primary synthetic route involves the Leuckart reaction, where acetophenone reacts with formamide under controlled conditions. Key parameters include:

- Temperature : Optimal yields (up to 90%) are achieved at elevated temperatures (e.g., 120°C) using supercritical CO₂ as a solvent .

- Catalysts : Ruthenium complexes like [RuCl₂(dppe)₂] enhance formylation efficiency, particularly for primary amines .

- Water Addition : Small amounts of water suppress carbamate formation, improving catalyst activity and yield .

- Substrate Purity : Ensure enantiomerically pure starting materials (e.g., (R)-α-methylbenzylamine) to avoid racemic mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–7.9 ppm) and formamide groups (δ 8.5–9.1 ppm). Compare with reference spectra of analogous compounds (e.g., N-(1-naphthyl)-N-phenyl-formamide) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 193.24 for C₁₁H₁₅NO₂ analogs) and fragmentation patterns .

- FTIR/VCD : Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and use vibrational circular dichroism to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers achieve enantioselective synthesis of this compound, and what analytical methods confirm stereochemical purity?

Methodological Answer:

- Chiral Catalysts : Use enantiopure ruthenium catalysts or chiral auxiliaries (e.g., (R)-α-methylbenzylamine) to direct stereochemistry .

- VCD/FTIR : Compare experimental VCD spectra with ab initio Hartree–Fock calculations to validate absolute configuration .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB and quantify enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported yield data for this compound synthesis across different studies?

Methodological Answer:

- Variable Analysis : Systematically test parameters (e.g., temperature, water content, catalyst loading) using design-of-experiment (DoE) approaches .

- Reaction Monitoring : Employ in-situ techniques (e.g., HPLC or inline NMR) to track intermediate formation (e.g., carbamates) that may reduce yields .

- Reproducibility Checks : Replicate studies under identical conditions and validate purity via elemental analysis (e.g., C/H/N ratios) .

Q. What computational strategies can predict the biological interactions of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes in pharmacological pathways) .

- Molecular Dynamics (MD) : Assess conformational stability of derivatives (e.g., N,N-bis(1-phenylethyl)acetamide) in biological matrices .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) with biological activity data .

Data Contradiction Analysis

Example Scenario:

Conflicting reports on yields (e.g., 70% vs. 90%) may arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.